molecular formula C21H23N3O3 B11442104 3,4-dimethoxy-N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamide

3,4-dimethoxy-N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11442104
M. Wt: 365.4 g/mol
InChI Key: APJFXMXSLJRYDU-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole moiety and methoxy groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amidation reaction, where the benzodiazole derivative reacts with an appropriate benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring or the carbonyl group in the benzamide moiety, resulting in various reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its benzodiazole moiety is known to interact with proteins and nucleic acids, making it a candidate for drug development.

Medicine

In medicine, 3,4-DIMETHOXY-N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety can bind to proteins, altering their function and activity. Additionally, the methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4-DIMETHOXYBENZAMIDE: Lacks the benzodiazole moiety, resulting in different chemical and biological properties.

    N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE: Lacks the methoxy groups, affecting its reactivity and interactions.

    3,4-DIMETHOXY-N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE: Contains an aniline group instead of a benzamide moiety, leading to different applications and properties.

Uniqueness

The uniqueness of 3,4-DIMETHOXY-N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE lies in its combination of a benzodiazole core with methoxy and benzamide groups. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C21H23N3O3/c1-14(2)13-24-17-8-6-5-7-16(17)23-20(24)12-22-21(25)15-9-10-18(26-3)19(11-15)27-4/h5-11H,1,12-13H2,2-4H3,(H,22,25)

InChI Key

APJFXMXSLJRYDU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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